1-(chloromethyl)-3H-benzo[f]chromen-3-one
Description
Significance of Benzo[f]chromen-3-one Scaffolds in Synthetic Organic Chemistry
The benzo[f]chromen-3-one scaffold, a type of coumarin (B35378) fused with a naphthalene (B1677914) ring, is a cornerstone in the architecture of numerous organic molecules. researchgate.netresearchgate.net This structural motif is not merely a synthetic curiosity; it is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. researchgate.net Derivatives of benzo[f]chromene have been shown to exhibit potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. researchgate.netkoreascience.kr
The synthesis of the benzo[f]chromen-3-one core has been the subject of extensive research, leading to the development of various synthetic methodologies. researchgate.netresearchgate.net These methods often involve condensation reactions, such as the Pechmann reaction and Knoevenagel condensation, to construct the heterocyclic ring system. rsc.orgwisdomlib.org The ongoing interest in these scaffolds stems from the need to generate diverse libraries of compounds for biological screening and the development of novel therapeutic agents. koreascience.kr The inherent properties of the benzo[f]chromen-3-one core, including its planarity and potential for π-π stacking interactions, make it an attractive framework for designing molecules that can interact with biological targets like DNA and proteins. researchgate.net
Role of Chloromethyl Moieties as Strategic Functionalization Points
The chloromethyl group (–CH2Cl) is a simple yet powerful functional group in the synthetic chemist's toolkit. Its primary role is to serve as a reactive "handle" on a molecule, enabling a wide range of chemical transformations. The carbon-chlorine bond in a chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity makes the chloromethyl group an excellent precursor for introducing a variety of other functional groups via nucleophilic substitution reactions.
In organic synthesis, chloromethyl groups are frequently employed as alkylating agents. rsc.orgwisdomlib.org They can react with a plethora of nucleophiles, including amines, thiols, alcohols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This versatility allows for the facile derivatization and elaboration of molecular structures. Furthermore, the chloromethyl moiety is a key component in certain name reactions, such as the Blanc chloromethylation, which is used to introduce the chloromethyl group onto aromatic rings. rsc.org Peptide chloromethyl ketones, for instance, have been developed as specific labeling reagents for enzymes.
Overview of 1-(Chloromethyl)-3H-benzo[f]chromen-3-one as a Versatile Synthetic Building Block
The compound this compound combines the biologically significant benzo[f]chromen-3-one scaffold with the synthetically useful chloromethyl group. This combination results in a highly versatile building block for the synthesis of more complex molecules. The chloromethyl group at the 1-position of the benzo[f]chromen-3-one core provides a specific site for chemical modification without altering the core heterocyclic structure, which may be crucial for retaining its desired inherent properties.
The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the 1-position, leading to the creation of a diverse library of novel benzo[f]chromen-3-one derivatives. For example, reaction with amines would yield aminomethyl derivatives, while reaction with thiols would produce thiomethyl ethers. These new derivatives could then be screened for various biological activities, leveraging the established importance of the benzo[f]chromen-3-one scaffold.
The table below illustrates the potential synthetic transformations of this compound with various nucleophiles.
| Nucleophile (Nu-H) | Reagent Example | Product Type | Potential Application |
| Amine | R₂NH | 1-(Aminomethyl)-3H-benzo[f]chromen-3-one | Medicinal Chemistry |
| Thiol | RSH | 1-(Thioether)-3H-benzo[f]chromen-3-one | Materials Science |
| Alcohol/Phenol (B47542) | ROH/ArOH | 1-(Alkoxymethyl/Aryloxymethyl)-3H-benzo[f]chromen-3-one | Fluorescent Probes |
| Azide (B81097) | NaN₃ | 1-(Azidomethyl)-3H-benzo[f]chromen-3-one | Click Chemistry |
| Cyanide | NaCN | 1-(Cyanomethyl)-3H-benzo[f]chromen-3-one | Synthesis of Carboxylic Acid Derivatives |
| Malonate Ester | CH₂(CO₂Et)₂ | Diethyl 2-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)malonate | Elaboration to more complex structures |
The reactivity of the chloromethyl group can be modulated by the reaction conditions, such as the choice of solvent and base. This allows for fine control over the synthetic outcome. The resulting derivatives of this compound are promising candidates for the development of new pharmaceuticals, fluorescent probes, and advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)benzo[f]chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-8-10-7-13(16)17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVCNAZYMUWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)O3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359103 | |
| Record name | 1-(Chloromethyl)-3H-naphtho[2,1-b]pyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41295-62-9 | |
| Record name | 1-(Chloromethyl)-3H-naphtho[2,1-b]pyran-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-3H-naphtho[2,1-b]pyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Chloromethyl 3h Benzo F Chromen 3 One
Convergent Synthetic Approaches to the Benzo[f]chromen-3-one Core
Convergent synthesis strategies for the benzo[f]chromen-3-one core focus on the efficient assembly of the tricyclic system from simpler, well-defined starting materials. These methods often involve cyclization and condensation reactions as the key ring-forming steps.
Cyclization and Condensation Reactions for Chromenone Ring Formation
The formation of the chromenone ring is a critical step in the synthesis of benzo[f]chromen-3-ones. Several classical and modern organic reactions are employed to achieve this transformation, each with its own set of advantages and substrate scope.
The Pechmann reaction is a cornerstone in the synthesis of coumarins and their fused analogues. This acid-catalyzed condensation of a phenol (B47542) with a β-ketoester is a widely used method for preparing 4-substituted coumarins. In the context of 1-(chloromethyl)-3H-benzo[f]chromen-3-one, a plausible approach would involve the condensation of a naphthol derivative with a suitable β-ketoester. While the classic Pechmann reaction is effective, various modifications using different catalysts have been developed to improve yields and reaction conditions. researchgate.net
Table 1: Catalysts Employed in Pechmann and Related Condensation Reactions
| Catalyst | Reaction Conditions | Reference |
| Antimony chloride on neutral alumina | Microwave irradiation, solvent-free | |
| Indium(III) chloride | Not specified | researchgate.net |
| Zinc/Iodine | Not specified | researchgate.net |
| Chloroaluminate ionic liquid | Not specified | researchgate.net |
| Cation Exchange Resins | Not specified | researchgate.net |
An alternative and efficient route to the benzo[f]chromen-3-one core involves the reaction of naphthols with dialkyl acetylenedicarboxylates in the presence of a phosphine (B1218219) catalyst. researchgate.net This method proceeds through the formation of a vinyltriphenylphosphonium salt intermediate, which then undergoes an intramolecular Wittig-type reaction to yield the chromenone ring. researchgate.net Silica (B1680970) gel has been found to effectively catalyze the conversion of the intermediate to the final product under solvent-free conditions. researchgate.net
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds like benzo[f]chromen-3-one in a single synthetic step. researchgate.netbeilstein-journals.orgnih.gov These reactions combine three or more starting materials to form a product that incorporates substantial portions of all reactants. nih.gov For the synthesis of benzo[f]chromene derivatives, MCRs often utilize a naphthol, an aldehyde, and a component providing the remaining atoms for the pyranone ring, such as malononitrile (B47326) or a β-ketoester. researchgate.netnih.gov The use of catalysts like guanidine (B92328) hydrochloride can facilitate these transformations under solvent-free conditions. researchgate.net The electron-rich nature of 2-naphthol (B1666908) makes it a particularly suitable starting material for various MCRs leading to diverse heterocyclic systems. researchgate.net
Strategic Incorporation of the Chloromethyl Group
The introduction of the chloromethyl group at the C1 position is a crucial step in the synthesis of the target compound. This can be achieved by utilizing a precursor that already contains the chloromethyl moiety.
Condensation with Chloroacetylated Precursors (e.g., Ethyl 4-chloroacetoacetate)
A direct and effective method for incorporating the chloromethyl group is through the condensation of a naphthol with a chloroacetylated precursor, such as ethyl 4-chloroacetoacetate. This approach is analogous to the Pechmann condensation, where the β-ketoester contains the desired substituent. The reaction of substituted salicylaldehydes with ethyl 4-chloro-3-oxobutanoate has been shown to produce ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylates, which are key intermediates that can be further transformed into the final chromen-2-one structure. researchgate.net A similar strategy, reacting a suitable naphthol derivative with ethyl 4-chloroacetoacetate under appropriate acidic or catalytic conditions, would be a direct pathway to this compound.
Table 2: Key Precursors and Intermediates
| Compound Name | Role in Synthesis | Reference |
| 2-Naphthol | Starting material for the benzo[f]chromen-3-one core | researchgate.net |
| Ethyl 4-chloroacetoacetate | Precursor for the incorporation of the chloromethyl group | researchgate.net |
| Dialkyl acetylenedicarboxylates | Reactant with naphthols for chromenone formation | researchgate.net |
| Malononitrile | Component in multicomponent reactions | researchgate.netnih.gov |
| Aromatic aldehydes | Component in multicomponent reactions | researchgate.netnih.gov |
| Ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate | Intermediate in chromene synthesis | researchgate.net |
Functionalization of Pre-formed Benzo[f]chromen-3-one Analogues
The introduction of a chloromethyl group at the C1 position of the 3H-benzo[f]chromen-3-one nucleus is a key transformation. The reactivity of the C1 position towards electrophilic substitution is a critical factor. Research has shown that the related 3H-benzo[f]chromen-3-one system can be functionalized at the C1 position, as evidenced by the synthesis of alkyl 3-oxo-3H-benzo[f]chromene-1-carboxylates researchgate.net. This suggests that the C1 position is indeed susceptible to electrophilic attack.
A significant piece of evidence for the feasibility of introducing a functionalized methyl group at the C1 position comes from the reported synthesis of (3-oxo-3H-benzo[f]chromen-1-yl)methyl N,N-dimethylcarbamodithioate nih.gov. The synthesis of this compound implies the existence of a 1-(halomethyl)-3H-benzo[f]chromen-3-one precursor. A plausible synthetic pathway to this compound would, therefore, involve the initial synthesis of the parent 3H-benzo[f]chromen-3-one, followed by a chloromethylation step.
The chloromethylation of aromatic compounds is a well-established reaction, often carried out using a mixture of formaldehyde (B43269) and hydrogen chloride, frequently in the presence of a Lewis acid catalyst. However, the direct application of these classical conditions to the benzo[f]chromen-3-one system requires careful consideration to avoid potential side reactions, such as polymerization or reaction at other positions on the aromatic rings.
A potential, albeit indirect, route could involve a Vilsmeier-Haack reaction to introduce a formyl group at the C1 position, followed by reduction to the corresponding alcohol and subsequent chlorination. The Vilsmeier-Haack reaction is a milder method for electrophilic formylation of electron-rich aromatic and heteroaromatic compounds.
Table 1: Plausible Two-Step Synthesis of this compound
| Step | Reaction | Reagents and Conditions (Hypothetical) | Intermediate/Product |
| 1 | Formylation | 3H-Benzo[f]chromen-3-one, POCl₃, DMF | 1-Formyl-3H-benzo[f]chromen-3-one |
| 2a | Reduction | 1-Formyl-3H-benzo[f]chromen-3-one, NaBH₄, Methanol | 1-(Hydroxymethyl)-3H-benzo[f]chromen-3-one |
| 2b | Chlorination | 1-(Hydroxymethyl)-3H-benzo[f]chromen-3-one, SOCl₂, Pyridine | This compound |
Catalytic Approaches in this compound Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. While specific catalytic methods for the synthesis of this compound are not explicitly detailed, general catalytic strategies for the synthesis and functionalization of coumarins and their benzo-fused analogues can be considered.
The synthesis of the parent 3H-benzo[f]chromen-3-one scaffold can be achieved through various catalytic methods, such as the Pechmann condensation or Knoevenagel condensation, often utilizing acid or base catalysts koreascience.krresearchgate.net. For instance, the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with β-oxodithioesters can be catalyzed by cupric chloride under solvent-free conditions to yield related thione analogues, which can be precursors to the desired lactone koreascience.kr. The use of ionic liquids as catalysts for the synthesis of benzo[f]chromene derivatives has also been reported, offering a recyclable catalytic system researchgate.net.
For the functionalization step, catalytic chloromethylation of aromatic compounds often employs Lewis acids like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) to enhance the electrophilicity of the chloromethylating agent. The choice of catalyst is crucial to ensure compatibility with the lactone functional group present in the 3H-benzo[f]chromen-3-one molecule.
Table 2: Potential Catalysts for the Synthesis and Functionalization of Benzo[f]chromen-3-one
| Reaction Type | Catalyst | Substrates | Product | Reference |
| Scaffold Synthesis | Cupric Chloride | 2-Hydroxy-1-naphthaldehyde, β-oxodithioester | 3-Thioxo-3H-benzo[f]chromen-2-yl methanone | koreascience.kr |
| Scaffold Synthesis | Ionic Liquid ([pmim]HSO₄) | Naphthol, Acetophenone, Triethyl orthobenzoate | Benzo[f]chromene derivatives | researchgate.net |
| Functionalization (General) | Zinc Chloride (ZnCl₂) | Aromatic Hydrocarbons, Formaldehyde, HCl | Chloromethylated Aromatic Hydrocarbons | N/A |
Implementation of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including coumarins and their derivatives, to minimize environmental impact. These principles focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes kjscollege.combenthamdirect.comtsijournals.comeurekaselect.comtandfonline.com.
For the synthesis of the 3H-benzo[f]chromen-3-one scaffold, green approaches can include the use of solvent-free reaction conditions, microwave irradiation, or ultrasound-assisted synthesis to reduce reaction times and energy consumption kjscollege.com. For example, a green, three-component reaction of 1-hydroxy-3H-benzo[f]chromen-3-ones with an aromatic aldehyde and an isonitrile has been developed under catalyst-free and solvent-free conditions using microwave irradiation researchgate.net.
In the context of the chloromethylation step, traditional methods often involve the use of hazardous reagents and solvents. The development of greener alternatives is an active area of research. This could involve the use of less toxic chloromethylating agents or the implementation of catalytic systems that can operate under milder and more environmentally benign conditions. While specific green chloromethylation methods for 3H-benzo[f]chromen-3-one are not reported, the broader trends in greening organic synthesis suggest that future developments will likely focus on these areas.
Table 3: Green Chemistry Approaches in Coumarin (B35378) and Benzo[f]chromene Synthesis
| Green Chemistry Principle | Application | Example | Reference |
| Alternative Energy Sources | Microwave Irradiation | One-pot, three-component synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones | researchgate.net |
| Solvent-Free Reactions | Knoevenagel Condensation | Synthesis of coumarins from salicylaldehyde (B1680747) and ethyl acetate (B1210297) derivatives with piperidine | kjscollege.com |
| Use of Greener Solvents | Polyethylene Glycol (PEG) | O-allylation of 4-methyl-7-hydroxy coumarins | tsijournals.com |
| Catalyst-Free Reactions | Intramolecular Diels-Alder | Synthesis of 6H-benzo[c]chromenes in aqueous media under microwave irradiation | rsc.org |
Derivatization and Chemical Transformations of 1 Chloromethyl 3h Benzo F Chromen 3 One
Nucleophilic Substitution Reactions Involving the Chloromethyl Group
The chlorine atom in the 1-(chloromethyl) group is readily displaced by a variety of nucleophiles due to the stability of the resulting benzylic-type carbocation intermediate. This reactivity is the basis for introducing diverse functional groups onto the benzo[f]chromen-3-one core.
The reaction of 1-(chloromethyl)-3H-benzo[f]chromen-3-one with an azide (B81097) source, typically sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF), leads to the formation of 1-(azidomethyl)-3H-benzo[f]chromen-3-one. This is a classic Sₙ2-type reaction where the azide ion acts as the nucleophile, displacing the chloride ion.
The resulting azidomethyl derivatives are stable yet highly versatile intermediates. They can be readily reduced to the corresponding aminomethyl compounds or can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, to form triazole-containing heterocyclic systems.
Table 1: Azide Displacement Reaction
| Reactant | Reagent | Product | Reaction Type |
|---|
The electrophilic carbon of the chloromethyl group readily reacts with sulfur-based nucleophiles. For instance, treatment with thiols, such as thiophenol, in the presence of a base like sodium ethoxide, results in the formation of the corresponding thioether derivatives. asianpubs.org
Furthermore, the chloromethyl group serves as a key synthon for the construction of thiazole (B1198619) rings, a common scaffold in medicinal chemistry. fabad.org.tr A well-established method is the Hantzsch thiazole synthesis, where an α-halocarbonyl compound reacts with a thioamide. In this context, this compound can react with thiourea (B124793) to yield an aminothiazole derivative. The reaction typically proceeds by initial S-alkylation of thiourea, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method provides a direct route to link a thiazole moiety to the benzo[f]chromen-3-one core at the 1-position. nih.govresearchgate.net
Table 2: Reactions with Sulfur Nucleophiles
| Nucleophile | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Thiophenol | Sodium Ethoxide / Methanol | Thioether | asianpubs.org |
Nitrogen nucleophiles, such as primary and secondary amines, readily displace the chloride to form the corresponding aminomethyl derivatives. These reactions are typically carried out in a suitable solvent with the amine often serving as both the nucleophile and the base to neutralize the HCl byproduct.
Hydrazine (B178648) and its derivatives also react as potent nucleophiles. Reaction with hydrazine hydrate (B1144303) can yield 1-(hydrazinylmethyl)-3H-benzo[f]chromen-3-one. This product is a valuable precursor for synthesizing further condensed heterocyclic systems, such as pyrazoles or pyridazines, through subsequent cyclization reactions. nih.govmdpi.com The reaction of similar heterocyclic halides with hydrazine derivatives has been shown to be a robust method for creating complex molecular architectures. nih.gov
Table 3: Reactions with Nitrogen Nucleophiles
| Nucleophile | Product | Potential Subsequent Reactions |
|---|---|---|
| Primary/Secondary Amines | 1-((Dialkylamino)methyl)-3H-benzo[f]chromen-3-one | Formation of quaternary ammonium (B1175870) salts |
Further Functionalization and Modifications of the Benzo[f]chromen-3-one Scaffold
Beyond the reactivity of the chloromethyl group, the aromatic backbone of the benzo[f]chromen-3-one system can undergo further modifications, allowing for the synthesis of more complex and polyfunctionalized molecules.
The benzo-fused portion of the molecule is susceptible to electrophilic aromatic substitution reactions, such as halogenation. The position of substitution is directed by the existing ring system. For benzo-fused heterocycles, electrophilic attack generally occurs on the electron-rich benzene (B151609) or naphthalene (B1677914) ring system. researchgate.net In related heterocyclic systems like benzo[b]thiophenes and benzofurans, bromination often occurs at specific positions on the benzo ring, such as the C6 or C7 position. researchgate.netmdpi.com
For this compound, bromination using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid is expected to substitute a hydrogen atom on the naphthalene moiety. researchgate.net The electron-donating nature of the ether oxygen in the pyranone ring directs substitution to the ortho and para positions. Specifically, the 7-position is activated, making it a likely site for bromination. Such reactions provide a handle for further functionalization, for example, through palladium-catalyzed cross-coupling reactions. google.com
Table 4: Electrophilic Bromination
| Reagent | Expected Position of Substitution | Reaction Type | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | 7-position | Electrophilic Aromatic Substitution | mdpi.comresearchgate.net |
The benzo[f]chromen-3-one framework can be used to construct polycyclic heterocyclic systems. researchgate.net This can be achieved through intramolecular cyclization of derivatives or by intermolecular reactions that build a new ring onto the existing scaffold.
For example, the derivatives formed from reactions with hydrazine (see 3.1.3) can undergo intramolecular cyclization. The hydrazinylmethyl group can react with the ketone at the 3-position to form a new fused pyridazinone ring. Similar strategies have been successfully employed in the synthesis of benzo[f]phthalazinone derivatives from related precursors. nih.govmdpi.com Another approach involves the reaction of the chloromethyl group with a dinucleophile, such as o-phenylenediamine, which can lead to the formation of a fused diazepine (B8756704) ring system. nih.gov These reactions significantly increase the structural complexity and offer pathways to novel polycyclic compounds. nih.gov
Table 5: Synthesis of Condensed Heterocyclic Systems
| Starting Derivative | Reagent/Conditions | Fused Ring System | Reference |
|---|---|---|---|
| 1-(Hydrazinylmethyl)-3H-benzo[f]chromen-3-one | Acid or Base Catalysis | Pyridazino[4,3-c]benzo[f]chromene | nih.govmdpi.com |
Formation of Condensed Heterocyclic Systems
Synthesis of Pyrazole (B372694) and Pyridazinone Derivatives
While direct synthesis of pyrazole and pyridazinone derivatives starting from this compound is not extensively documented, established synthetic principles allow for the projection of viable reaction pathways. The reactivity of the chloromethyl group is central to these proposed transformations.
For the synthesis of pyrazole-containing compounds, a plausible route involves the nucleophilic substitution of the chloride by a pre-formed pyrazole entity possessing a nucleophilic nitrogen atom. Alternatively, the chloromethyl coumarin (B35378) can be reacted with hydrazine, a common precursor in pyrazole synthesis, which can lead to various heterocyclic products depending on the reaction conditions. nih.govnih.govorganic-chemistry.org
Similarly, pyridazinone heterocycles can be coupled to the benzo[f]chromenone scaffold. nih.gov A general method for forming pyridazin-3(2H)-ones involves the cyclization of γ-ketoacids with hydrazine hydrate. nih.gov By adapting this, the chloromethyl group could be used to alkylate a suitable pyridazinone precursor. Another approach involves the reaction of 4-chloro-3-formylcoumarins with hydrazine derivatives, which cyclize to form chromen[4,3-c]pyrazol-4-ones. mdpi.com This suggests that functionalization of the coumarin core of this compound could open pathways to fused pyridazinone systems.
Table 1: Plausible Reactions for Synthesis of Pyrazole and Pyridazinone Derivatives
| Reactant A | Reactant B | Product Type | Reaction Description |
|---|---|---|---|
| This compound | Pyrazole | Pyrazole-substituted benzo[f]chromenone | N-alkylation of pyrazole via nucleophilic substitution. |
| This compound | Hydrazine Hydrate | Hydrazinylmethyl-benzo[f]chromenone | Substitution of chloride, yielding a precursor for subsequent cyclization. |
Formation of Azaphosphole-Fused Chromenones
The synthesis of chromene-fused phosphorus heterocycles, such as azaphospholes, represents an advanced derivatization strategy. researchgate.netresearchgate.net These syntheses often require specific starting materials and conditions that are not directly applicable to this compound. researchgate.netresearchgate.net However, synthetic routes can be devised by modifying the starting material to incorporate functionalities amenable to cyclization with phosphorus reagents.
One established method involves the cyclocondensation of a chromene derivative containing a hydrazone moiety with a phosphorus reagent like diethyl phosphite (B83602). researchgate.net For example, a chromonyl phenylhydrazone can be treated with diethyl phosphite in the presence of a Lewis acid catalyst to yield a chromeno[3,2-d] researchgate.netresearchgate.netazaphosphole derivative. researchgate.net To apply this to this compound, the chloromethyl group would first need to be converted into a different functional group, such as an aldehyde, which can then be reacted with a phenylhydrazine (B124118) to form the necessary hydrazone precursor for the phosphorus cyclization step.
Another strategy involves the reaction of 2-imino-2H-chromene-3-carboxamide with phosphorus esters to create chromeno[4,3-c] researchgate.netresearchgate.netazaphospholes. researchgate.net This highlights a recurring theme: while the chloromethyl group is a useful handle, accessing certain fused systems may require its transformation into other reactive groups to facilitate the desired cyclization. The synthesis of 1,3-benzoazaphosphole analogues often begins with precursors like 2-bromoaniline, which undergoes C-P bond formation and subsequent cyclization. nih.gov
Coumarin-Nucleobase Hybrid Synthesis via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient method for synthesizing coumarin-nucleobase hybrids. The this compound is an ideal substrate for this approach due to the ease with which the chloromethyl group can be converted into an azidomethyl group.
The synthesis is typically a two-step process:
Azide Formation: The chloromethyl compound is treated with sodium azide (NaN₃) in a polar aprotic solvent such as DMF or acetone. This proceeds via a standard Sₙ2 reaction to replace the chloride with the azide group, yielding 1-(azidomethyl)-3H-benzo[f]chromen-3-one.
Click Cycloaddition: The resulting azide is then reacted with a nucleobase (e.g., uracil, thymine, or theobromine) that has been previously functionalized with a terminal alkyne (e.g., a propargyl group). The cycloaddition is catalyzed by a Cu(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. organic-chemistry.org This reaction forms a stable 1,2,3-triazole ring that links the benzo[f]chromenone scaffold to the nucleobase. organic-chemistry.org
Table 2: Synthesis of Coumarin-Nucleobase Hybrids via Click Chemistry
| Step | Reactants | Reagents/Catalyst | Intermediate/Product |
|---|---|---|---|
| 1 | This compound, Sodium Azide | Acetone or DMF | 1-(Azidomethyl)-3H-benzo[f]chromen-3-one |
Multi-Component Reactions for the Assembly of Complex Molecular Architectures
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. nih.gov The this compound can serve as a key building block in such reactions.
While many MCRs are designed to assemble the chromene core itself, the reactive chloromethyl group allows this compound to participate as a monofunctional electrophile in subsequent MCRs. nih.govnih.govtandfonline.com A relevant example is the one-pot, three-component synthesis of highly substituted thiophenes from 2-chloromethyl derivatives, acetylacetone (B45752), and phenyl isothiocyanates. nih.gov
Adapting this methodology, this compound could react with a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, and a sulfur-containing nucleophile like potassium thiocyanate. This would likely proceed through initial formation of an intermediate from the dicarbonyl and thiocyanate, which is then alkylated by the chloromethyl coumarin, followed by cyclization to yield a complex, multi-functionalized heterocyclic system attached to the benzo[f]chromenone core.
Strategies for Modifying the Lactone and Fused Benzene Rings
Beyond derivatization at the chloromethyl position, the core structure of this compound offers further opportunities for chemical modification at both the lactone and the fused aromatic rings.
The lactone ring, a cyclic ester, can undergo several characteristic transformations. One common reaction is thionation, where the lactone carbonyl is converted to a thiocarbonyl (C=S) using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This reaction would yield the corresponding 1-(chloromethyl)-3H-benzo[f]chromene-3-thione, a structural analog with altered electronic and potential biological properties. Another possibility is the reaction with primary amines, which can lead to ring-opened amides or, under certain conditions, to the formation of 2-imino-coumarin derivatives. tandfonline.com
The fused benzene portion of the benzo[f]chromene scaffold is an extended aromatic system that can undergo electrophilic aromatic substitution. The substitution pattern is directed by the existing ring system, which includes the deactivating effect of the α,β-unsaturated lactone. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), or Friedel-Crafts acylation can introduce new functional groups onto the naphthyl ring system. mdpi.com The precise position of substitution would depend on a complex interplay of electronic and steric factors within the polycyclic structure. Furthermore, dearomatization and subsequent rearomatization strategies have been explored for related benzochromene isomers, suggesting that advanced C-H functionalization and ring-forming reactions could also be applied. acs.org
Computational and Theoretical Investigations of 1 Chloromethyl 3h Benzo F Chromen 3 One and Its Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic properties and predicting the reactivity of benzo[f]chromene derivatives. These theoretical studies provide insights into the molecular orbitals and charge distribution that govern the chemical behavior of these compounds.
For instance, theoretical conformational analyses of related benzo-chromene thiosemicarbazide (B42300) derivatives have been performed using DFT at the B3LYP functional with a 6-31G(++)d,p basis set for the ligand. ekb.eg Such calculations help in determining the most stable three-dimensional structure of the molecule. The electronic structure of these compounds is often investigated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity.
To understand the distribution of electronic charge within the molecule, methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are employed. ekb.eg These analyses calculate the partial charges on each atom, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. ekb.egresearchgate.net This information is crucial for predicting how the molecule will interact with other reagents or biological targets. For example, a Molecular Electrostatic Potential (MEP) surface can be generated to visually predict the regions of a molecule where an approaching electrophile or nucleophile will be initially attracted. researchgate.net
Molecular Modeling and Docking Studies of Derivatives
Molecular modeling and docking are computational techniques used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. These studies are pivotal in drug discovery for evaluating the potential of compounds as therapeutic agents. Derivatives of the benzo[f]chromen-3-one scaffold, often referred to as benzocoumarins, have been the subject of numerous docking studies to explore their biological potential. researchgate.netsemanticscholar.org
The primary goal of these studies is to understand the interactions between the compound and the amino acid residues of the target protein, which can help in explaining its biological activity. For example, docking studies have been conducted on chromenone derivatives using software like Autodock to investigate their potential as cytotoxic agents by targeting proteins like the epidermal growth factor receptor (EGFR). researchgate.net Similarly, various substituted benzocoumarin derivatives have been docked into the active sites of human peroxiredoxin 5 (PDB ID: 1HD2) and P38 MAP kinase (PDB ID: 1OUK) to analyze their binding capabilities and support experimental findings on their antioxidant and anticancer activities. semanticscholar.org
The results of docking studies are typically quantified by a binding affinity score, usually expressed in kcal/mol. A more negative score indicates a stronger, more favorable interaction. In studies of aminobenzimidazole-coumaranone conjugates, which share structural similarities, strong receptor binding affinities ranging from -7.5 to -10.5 kcal/mol were observed, often surpassing those of standard drugs and reinforcing their potential as antimicrobial agents. nih.gov
Table 1: Example of Molecular Docking Results for Related Coumarin (B35378) Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Aminobenzimidazole-coumaranone conjugate (4a) | Bacterial Receptor | > -7.5 |
| Aminobenzimidazole-coumaranone conjugate (4d) | Bacterial Receptor | > -7.5 |
| Aminobenzimidazole-coumaranone conjugate (4i) | Fungal Receptor | > -7.5 |
| Novel 1,2,3-triazole derivative (5d) | 1G3U (COX-2) | -9.7 |
| Novel 1,2,3-triazole derivative (5d) | 1QSG (ENR) | -9.1 |
| Novel 1,2,3-triazole derivative (5d) | 5F19 (CYP51) | -9.6 |
This table is generated based on data from studies on related heterocyclic compounds to illustrate typical findings. nih.govmdpi.com
Conformational Analysis and Spectroscopic Property Prediction
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For complex fused-ring systems like benzo[f]chromen-3-one, understanding the preferred conformation is essential. X-ray crystallography and computational methods are the primary tools for this analysis.
In a study of a related compound, 3-(2-Methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, the central pyran ring was found to adopt an envelope conformation. nih.gov In this arrangement, one atom (the "flap") is displaced from the plane formed by the other atoms in the ring. nih.gov The relative orientation of different parts of the molecule is described by dihedral angles. nih.gov For instance, in one derivative, the dihedral angle between the benz researchgate.netnih.govimidazo[1,2-a]pyrimidine unit and the benzochromene ring system was found to be 72.82 (5)°. nih.gov
Computational methods are also extensively used to predict spectroscopic properties. DFT and other quantum chemical calculations can simulate vibrational (IR), electronic (UV-Vis), and nuclear magnetic resonance (¹H and ¹³C NMR) spectra. researchgate.netmdpi.com These theoretical spectra are then compared with experimental data. A high degree of correlation between the calculated and experimental spectra helps to confirm the synthesized molecular structure. mdpi.com For example, in a study of a functionalized chromone (B188151) derivative, a linear regression analysis showed excellent correlation coefficients of 0.9971 for ¹H NMR and 0.9921 for ¹³C NMR between theoretical and experimental data, validating the computational model used. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-(chloromethyl)-3H-benzo[f]chromen-3-one |
| 1-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)thiosemicarbazide |
| 3-(2-Methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one |
| 10-[(3-oxo-3H-benzo[f]chromen-1-yl)methyl]-2-trifluoromethyl-9a,10-dihydrobenz researchgate.netnih.govimidazo[1,2-a]pyrimidin-4(5aH)-one |
| 3-methyl-2-pentafluoroethylchromone |
| N,N'-Bis(3-tert-Butyl-5-methylsalicylidene)-1,2-diaminophenylene |
| 3-{(1H-benzo[d]imidazol-2-yl)aminomethyl}benzofuran-2(3H)-one |
| 4-(substitutedphenyl)-1,2-dihydro-2-oxo-6-(2-oxo-2H-benzo[g]chromen-3-yl)pyridine-3-carbonitrile |
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(chloromethyl)-3H-benzo[f]chromen-3-one, one would expect to observe distinct signals for the chloromethyl protons, the vinylic proton, and the aromatic protons of the benzo[f]chromene ring system. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be instrumental in assigning each signal to a specific proton in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂Cl | 4.5 - 4.8 | Singlet (s) | N/A |
| H-2 | 6.5 - 6.8 | Singlet (s) | N/A |
| Aromatic-H | 7.2 - 8.5 | Multiplets (m) | Various |
Note: This table is predictive and not based on experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂Cl | 40 - 45 |
| C-1 | 145 - 150 |
| C-2 | 120 - 125 |
| C-3 (C=O) | 160 - 165 |
| Aromatic C | 115 - 140 |
| Quaternary Aromatic C | 125 - 155 |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its molecular formula. The calculated exact mass for C₁₄H₉ClO₂ is 244.0291. An experimental HRMS measurement would be expected to be very close to this value.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups in this compound. Key expected absorption bands would include a strong peak for the carbonyl (C=O) stretching of the lactone ring, typically around 1720-1740 cm⁻¹, and a peak corresponding to the C-Cl stretching vibration.
Ultraviolet-Visible (UV-Vis) spectroscopy would reveal information about the electronic transitions within the conjugated system of the benzo[f]chromen-3-one core. The absorption maxima (λmax) would be characteristic of the extent of conjugation in the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value |
| IR | Carbonyl (C=O) Stretch | ~1730 cm⁻¹ |
| IR | C-Cl Stretch | ~700-800 cm⁻¹ |
| UV-Vis | λmax | Multiple bands in the UV region |
Note: This table is predictive and not based on experimental data.
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is a fundamental separation technique in synthetic chemistry, enabling the isolation of a target compound from a mixture of starting materials, byproducts, and other impurities. The purification of this compound typically involves a combination of column chromatography for bulk separation and thin-layer chromatography for rapid analysis and purity monitoring.
Silica (B1680970) Gel Column Chromatography
Silica gel column chromatography is a preparative technique used for the purification of multigram quantities of solid and non-volatile liquid samples. The separation is based on the differential adsorption of the components of a mixture onto the surface of the silica gel stationary phase.
In the context of the purification of this compound, the crude reaction mixture is typically dissolved in a minimum amount of a suitable solvent and loaded onto a column packed with silica gel. A carefully selected solvent system, known as the eluent or mobile phase, is then passed through the column. The polarity of the eluent is a critical parameter that is optimized to achieve efficient separation. For compounds of intermediate polarity such as this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly employed.
The separation process is driven by the continuous partitioning of the compounds between the stationary phase and the mobile phase. Less polar compounds have a weaker affinity for the polar silica gel and thus travel down the column more rapidly with the mobile phase. Conversely, more polar compounds are adsorbed more strongly and elute later. By systematically collecting fractions of the eluent and analyzing them, the pure this compound can be isolated. The progress of the separation is often monitored by thin-layer chromatography.
Table 1: Illustrative Parameters for Silica Gel Column Chromatography of this compound
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient or isocratic mixture of Hexane and Ethyl Acetate (e.g., starting from 9:1 to 7:3 v/v) |
| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the crude product in a minimal volume of the eluent or a compatible solvent) |
| Elution Mode | Gradient elution is often preferred to effectively separate compounds with a range of polarities. |
| Fraction Collection | Fractions of a defined volume are collected sequentially. |
| Monitoring | The composition of the collected fractions is analyzed by Thin-Layer Chromatography (TLC). |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. It operates on the same principle of differential adsorption as column chromatography.
For the analysis of this compound, a small spot of a dilute solution of the sample is applied to a TLC plate, which is a thin layer of silica gel coated onto a solid support such as glass or aluminum. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and as it passes the sample spot, the components of the sample are partitioned between the stationary phase and the mobile phase.
The distance traveled by a compound relative to the distance traveled by the solvent front is known as the Retention Factor (Rf) value. This value is a characteristic of a compound in a specific solvent system and can be used for its identification. The purity of a sample of this compound can be assessed by the presence of a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. Visualization of the spots is typically achieved under UV light (254 nm or 366 nm), as chromenone derivatives are often UV-active.
Table 2: Typical Thin-Layer Chromatography (TLC) Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) |
| Sample Application | A capillary spotter is used to apply a small, concentrated spot of the sample solution. |
| Development | The plate is developed in a closed chamber saturated with the eluent vapor. |
| Visualization | UV light (254 nm and/or 366 nm). Staining with agents like potassium permanganate (B83412) or iodine may also be used if the compound is not sufficiently UV-active. |
| Retention Factor (Rf) | The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. |
Future Research Directions and Synthetic Applications
Development of Novel and More Efficient Synthetic Routes
The synthesis of the core benzo[f]chromen-3-one structure is often achieved through established methods like the Pechmann reaction, which involves the condensation of phenols (specifically 2-naphthol (B1666908) for this scaffold) with β-ketoesters using acid catalysts. koreascience.kr Other methods include the Knoevenagel condensation, Perkin reaction, and Reformatsky reaction. More contemporary, environmentally friendly approaches utilize microwave irradiation or solvent-free conditions to improve yields and reduce reaction times. koreascience.krresearchgate.net
Future research could focus on developing a direct, one-pot synthesis for 1-(chloromethyl)-3H-benzo[f]chromen-3-one. A plausible strategy involves the reaction of 2-naphthol with an appropriate β-ketoester already containing the chloromethyl group, such as ethyl 4-chloro-3-oxobutanoate. This approach, however, may face challenges with the stability of the chloro-ketoester under various catalytic conditions (acidic, basic, or Lewis acid).
Potential Synthetic Approaches:
| Reaction Type | Reactants | Catalyst/Conditions | Potential Advantages |
| Pechmann Reaction | 2-Naphthol, Ethyl 4-chloro-3-oxobutanoate | H₂SO₄, AlCl₃, or ionic liquid | Direct formation of the core structure. |
| Knoevenagel Condensation | 2-Hydroxy-1-naphthaldehyde (B42665), Ethyl chloroacetate | Base (e.g., piperidine), followed by cyclization | Milder conditions may preserve the chloromethyl group. |
| Chloromethylation | 1-Methyl-3H-benzo[f]chromen-3-one | N-Chlorosuccinimide (NCS), Benzoyl peroxide | Post-modification of a pre-formed scaffold. |
Further research should aim to optimize these routes by exploring a variety of catalysts, including solid-supported acids and novel ionic liquids, to enhance yield, purity, and environmental sustainability. researchgate.net
Exploration of Undiscovered Derivatization Pathways for Molecular Diversity
The chloromethyl group at the C-1 position is a highly versatile functional handle for post-synthetic modification. This reactive site allows for the introduction of a wide array of functional groups through nucleophilic substitution reactions, paving the way for the creation of a diverse library of novel compounds.
Future exploration should focus on reacting this compound with various nucleophiles. This would not only expand the chemical space around the benzo[f]chromen-3-one scaffold but also allow for the fine-tuning of its physicochemical and biological properties.
Potential Derivatization Reactions:
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |
| Amines | Aniline, Morpholine | Aminomethyl | Pharmacological scaffolds |
| Alcohols/Phenols | Methanol, Phenol (B47542) | Alkoxymethyl/Phenoxymethyl | Modified solubility, material precursors |
| Thiols | Thiophenol | Phenylthiomethyl | Bioconjugation, sensor development |
| Azides | Sodium Azide (B81097) | Azidomethyl | Click chemistry handle for complex molecules |
| Phosphines | Triphenylphosphine | Phosphonium salt | Wittig reaction precursor, organocatalysis |
The resulting azidomethyl derivative, for instance, could serve as a key building block in "click chemistry," allowing for its efficient conjugation to biomolecules or polymers.
Investigation of Mechanistic Aspects of Reactions Involving the Compound
A thorough understanding of the reaction mechanisms is fundamental to optimizing synthetic protocols and predicting product outcomes. For the synthesis of the this compound scaffold, mechanistic studies would likely focus on the acid-catalyzed condensation and cyclization steps of reactions like the Pechmann condensation. koreascience.kr
Future mechanistic investigations should also target the derivatization reactions of the chloromethyl group. For example, studying the kinetics and transition states of nucleophilic substitution at the chloromethyl position can provide insights into its reactivity. Computational modeling, such as Density Functional Theory (DFT), could be employed to predict the most favorable reaction pathways and to understand the electronic effects of the benzo[f]chromen-3-one core on the reactivity of the chloromethyl group.
Furthermore, the compound could participate in more complex, multi-step reactions. For instance, a tandem reaction could be designed where the initial substitution of the chloride is followed by an intramolecular cyclization, leading to novel polycyclic systems.
Application as a Core Scaffold for Advanced Material Synthesis (e.g., Liquid Crystal Components)
The rigid, planar structure of the benzo[f]chromen-3-one core is a feature often found in molecules used for advanced materials. Coumarin (B35378) derivatives are known for their interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices. evitachem.com
Future research should investigate the potential of this compound as a precursor for liquid crystals. By reacting the chloromethyl group with long-chain alkylamines or other mesogenic units, it may be possible to synthesize novel liquid crystalline materials. The inherent fluorescence of the coumarin core could lead to the development of fluorescent liquid crystals, which have applications in displays and sensors.
The derivatization table in section 6.2 provides a roadmap for creating a variety of new molecules. By attaching different functional groups, researchers can systematically study how these changes affect the material's properties, such as its melting point, mesophase behavior, and photophysical characteristics.
Design and Synthesis of Chemically Modified Probes and Sensors
The benzo[f]chromen-3-one scaffold, like many coumarins, is inherently fluorescent. evitachem.com This property makes it an excellent starting point for the design of chemical probes and sensors. The chloromethyl group provides a convenient attachment point for a receptor unit designed to selectively bind to a specific analyte (e.g., a metal ion, anion, or biologically relevant molecule).
A potential design for a sensor could involve attaching a chelating agent, such as a polyamine or a crown ether fragment, to the C-1 position via the chloromethyl group. The binding of a target ion to this receptor could induce a change in the photophysical properties of the benzo[f]chromen-3-one fluorophore, such as an increase or decrease in fluorescence intensity (quenching) or a shift in the emission wavelength. evitachem.com This would form the basis of a "turn-on" or "turn-off" fluorescent sensor.
Future work in this area would involve synthesizing a series of such derivatives and screening them for selectivity and sensitivity towards various analytes. This could lead to the development of novel analytical tools for environmental monitoring, medical diagnostics, and cellular imaging.
Q & A
Q. What are the optimized synthetic routes for 1-(chloromethyl)-3H-benzo[f]chromen-3-one, and how do reaction conditions influence yield?
The compound is synthesized via condensation of ethyl-4-chloroacetoacetate with naphthalen-2-ol in concentrated sulfuric acid under reflux for 24 hours, achieving a 96% yield . Alternative methods include Claisen-Schmidt condensation of 2-acetyl-3H-benzo[f]chromen-3-one with aldehydes under basic conditions (e.g., NaOH/ethanol), yielding chalcone intermediates for further functionalization . Key optimizations involve catalyst choice (e.g., polyphosphoric acid for cyclization) and solvent-free grinding to enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) is essential: H NMR confirms substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm), while C NMR identifies carbonyl (C=O, ~160–180 ppm) and aromatic carbons. Infrared (IR) spectroscopy detects C=O stretches (~1700 cm) and C-Cl bonds (~600–800 cm). Mass spectrometry (MS) validates molecular weights (e.g., m/z 356.33 for CHNO derivatives) .
Q. What in vitro biological screening models are used to evaluate antimicrobial activity?
Derivatives are tested against bacterial (e.g., Staphylococcus aureus) and fungal strains via agar diffusion assays. Minimum Inhibitory Concentration (MIC) values are determined using microbroth dilution. Thiadiazole and thiazole-functionalized derivatives show enhanced activity due to improved membrane penetration .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent addition) impact cytotoxicity against cancer cell lines?
Pyrazole and pyrazolo[3,4-d]pyridazine derivatives exhibit potent activity (IC < 10 µM) against melanoma, leukemia, and ovarian cancer cells. The chloromethyl group enhances electrophilicity, promoting DNA intercalation or topoisomerase inhibition. Substituents at the C-8 position (e.g., methoxy groups) improve solubility and bioavailability .
Q. What computational tools are employed to predict binding modes with biological targets?
Molecular docking (AutoDock Vina) identifies interactions with enzyme active sites (e.g., hydrogen bonding with Serine proteases or π–π stacking with DNA bases). Density Functional Theory (DFT) calculates charge distribution, revealing nucleophilic regions for targeted modifications .
Q. How can contradictions in pharmacokinetic (ADME) data between similar derivatives be resolved?
Discrepancies in bioavailability may arise from substituent polarity. For example, esterification with NSAID moieties (e.g., ibuprofen) improves metabolic stability but reduces absorption. Parallel Artificial Membrane Permeability Assays (PAMPA) and hepatic microsome studies differentiate metabolic pathways .
Q. What strategies mitigate synthetic challenges in scaling up chromenone derivatives?
Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields (85–95%) by enhancing energy transfer. Flow chemistry systems optimize multi-step sequences (e.g., Claisen-Schmidt followed by cyclization) while minimizing byproducts .
Data Analysis & Mechanistic Questions
Q. How do researchers validate the mechanism of DNA cleavage by benzo[f]chromen-3-one derivatives?
Gel electrophoresis (plasmid nicking assays) and comet assays quantify single/double-strand breaks. Fluorescence quenching studies with ethidium bromide confirm intercalation. Radical scavengers (e.g., DMSO) differentiate oxidative vs. hydrolytic cleavage pathways .
Q. What analytical methods resolve conflicting data in structure-activity relationships (SAR)?
Multivariate analysis (e.g., Partial Least Squares Regression) correlates substituent electronic parameters (Hammett σ) with bioactivity. X-ray crystallography of protein-ligand complexes provides atomic-level insights into binding interactions .
Q. How is enantiomeric purity ensured during asymmetric synthesis of chiral derivatives?
Chiral HPLC with amylose-based columns separates enantiomers. Circular Dichroism (CD) spectroscopy verifies optical activity, while kinetic resolution using lipases (e.g., Candida antarctica) achieves >99% enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
